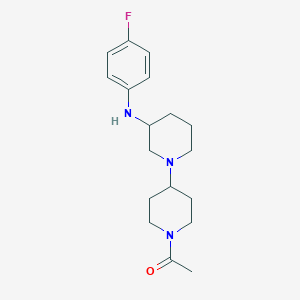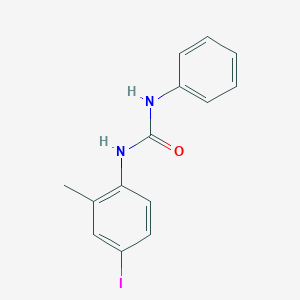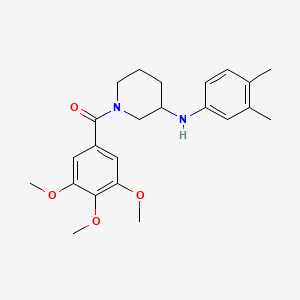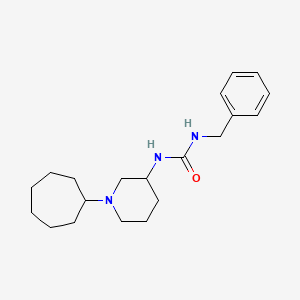![molecular formula C18H24N2O3S B6053959 N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide](/img/structure/B6053959.png)
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide, also known as A-438079, is a selective antagonist for the P2X7 receptor. This receptor is a type of purinergic receptor that is activated by ATP (adenosine triphosphate) and is involved in various physiological processes, including inflammation, pain, and immune response. The discovery of A-438079 has provided insights into the role of P2X7 receptors in these processes and has potential applications in scientific research.
Mécanisme D'action
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide works by selectively blocking the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and other signaling molecules. By blocking this receptor, N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide can reduce inflammation, pain, and other physiological responses associated with P2X7 receptor activation.
Biochemical and physiological effects:
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has been shown to have various biochemical and physiological effects, including reducing inflammation and pain, as well as modulating immune response and neurodegenerative diseases. N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has also been shown to inhibit the growth of cancer cells and tumors in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide in lab experiments include its selectivity for the P2X7 receptor, which allows for more specific investigation of the role of this receptor in different physiological processes. However, the limitations of using N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide include its potential off-target effects and the need for further investigation into its safety and efficacy in different experimental models.
Orientations Futures
There are several future directions for the use of N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide in scientific research. One potential direction is the investigation of the effects of P2X7 receptor antagonists on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more selective and potent P2X7 receptor antagonists for use in clinical trials. Additionally, the use of N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide in combination with other drugs or therapies may provide new insights into the role of P2X7 receptors in different physiological processes.
Méthodes De Synthèse
The synthesis of N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with 2-adamantylamine to form N-(2-adamantyl)-4-nitrobenzenesulfonamide. This compound is then reduced to N-(2-adamantyl)-4-aminobenzenesulfonamide, which is then reacted with acetic anhydride to form N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide. The synthesis of N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has been described in various scientific publications.
Applications De Recherche Scientifique
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has been used in various scientific research studies to investigate the role of P2X7 receptors in different physiological processes. For example, N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has been used to study the involvement of P2X7 receptors in pain and inflammation, as well as in immune response and neurodegenerative diseases. N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has also been used in studies investigating the effects of P2X7 receptor antagonists on cancer cells and tumor growth.
Propriétés
IUPAC Name |
N-[4-(2-adamantylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-11(21)19-16-2-4-17(5-3-16)24(22,23)20-18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,12-15,18,20H,6-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSPAWFIHDLIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-1-naphthylacetamide](/img/structure/B6053906.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinone](/img/structure/B6053924.png)

![6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6053938.png)

![3-(1,3-benzodioxol-5-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053950.png)

![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B6053964.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B6053967.png)
![9-methyl-5-(2-thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6053973.png)
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6053980.png)